2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
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Overview
Description
2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperidine moiety, and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boronic acids, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit activity against various diseases, including cancer and infectious diseases.
Materials Science: The compound’s fluorinated phenyl groups and thiadiazole ring make it a candidate for the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 2-(2-Fluorophenyl)-5-(1-((2-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- 2-(2-Fluorophenyl)-5-(1-((2-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O2S2/c21-16-9-3-1-7-14(16)19-26-25-18(30-19)13-6-5-11-27(12-13)31(28,29)17-10-4-2-8-15(17)20(22,23)24/h1-4,7-10,13H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJAYSZUJLOEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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